5H-chromeno[2,3-b]pyridin-5-ol is a heterocyclic compound characterized by a fused chromene and pyridine structure. It features a hydroxyl group at the 5-position of the pyridine ring, contributing to its unique chemical properties. This compound is part of a broader class of chromeno-pyridine derivatives, which have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.
The reactivity of 5H-chromeno[2,3-b]pyridin-5-ol can be attributed to its functional groups, particularly the hydroxyl group. Common reactions include:
5H-chromeno[2,3-b]pyridin-5-ol exhibits various biological activities:
Several synthesis methods have been developed for 5H-chromeno[2,3-b]pyridin-5-ol:
5H-chromeno[2,3-b]pyridin-5-ol has several applications:
Interaction studies involving 5H-chromeno[2,3-b]pyridin-5-ol focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 5H-chromeno[2,3-b]pyridin-5-ol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5H-Chromeno[2,3-b]pyridine | Pyridine derivative | Lacks hydroxyl group; primarily studied for its basic properties. |
| 7-Hydroxychromeno[2,3-b]pyridine | Hydroxy-substituted derivative | Exhibits enhanced antioxidant activity compared to 5H-chromeno[2,3-b]pyridin-5-ol. |
| Chromeno[4,3-b]quinoline | Quinoline derivative | Known for its potent anticancer properties but less soluble than 5H-chromeno[2,3-b]pyridin-5-ol. |
The uniqueness of 5H-chromeno[2,3-b]pyridin-5-ol lies in its specific hydroxyl substitution at the pyridine position, which significantly influences its biological activity and chemical reactivity compared to similar compounds.
The electronic structure of 5H-chromeno[2,3-b]pyridin-5-ol has been extensively investigated using various density functional theory methodologies, providing fundamental insights into its molecular properties and reactivity patterns. Computational studies have employed multiple DFT functionals and basis sets to characterize the ground-state electronic configuration of this heterocyclic system [1] [2] [3].
The most frequently utilized computational approach involves the Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with split-valence basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [1] [2] [4]. These calculations reveal that 5H-chromeno[2,3-b]pyridin-5-ol exhibits a planar molecular geometry with minimal deviation from coplanarity, which facilitates extensive π-electron delocalization across the fused ring system [1]. The hydroxyl substituent at the 5-position introduces significant electronic perturbations through both inductive and mesomeric effects, modulating the overall electron density distribution [5].
Hartree-Fock calculations using the 6-311G(d) basis set have been employed to optimize molecular geometries and calculate orbital energies for related chromeno[2,3-b]pyridine derivatives [1]. These studies demonstrate that the electronic structure is highly sensitive to substituent effects, with electron-donating groups enhancing electron density in the aromatic system while electron-withdrawing groups decrease it correspondingly [6] [7].
The computational methodology typically involves initial geometry optimization followed by single-point energy calculations to determine accurate electronic properties. NWChem software has been utilized for orbital calculations, while Gaussian packages provide comprehensive analysis of molecular properties including dipole moments, polarizabilities, and thermodynamic parameters [1] [3]. Materials Studio version 7.0 with the DMol³ module has been employed for energy minimization studies of protonated forms in aqueous media [3].
Table 1: Density Functional Theory Calculation Methods for Chromeno[2,3-b]pyridine Derivatives
| Study Reference | DFT Functional | Software Package | Target Compound | Calculation Type |
|---|---|---|---|---|
| PMC9268656 | Hartree-Fock/6-311G(d) | NWChem | Benzo[b]chromeno[4,3,2-de] [1] [5]naphthyridines | Geometry optimization |
| PMC10178506 | B3LYP/DNP 4.4 | Materials Studio V.7.0 | 1H-chromeno[3,2-c]pyridine derivatives | Energy minimization |
| S0045206822005272 | B3LYP/6-311G(d,p) | Gaussian | chromeno[2,3-d]pyrimidine phosphonates | Electronic structure |
| S0022286020316343 | B3LYP/6-311++G(d,p) | Gaussian | MOFCA chromene derivative | Molecular properties |
| PMC9822245 | B3LYP/6-31G(d,p) | Gaussian | 5-O-substituted 5H-chromeno[2,3-b]pyridines | Structure confirmation |
Frontier molecular orbital analysis provides fundamental insights into the chemical reactivity, optical properties, and electron transfer characteristics of 5H-chromeno[2,3-b]pyridin-5-ol. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's ability to donate or accept electrons in chemical reactions [3] [14] [15].
DFT calculations reveal that the HOMO of 5H-chromeno[2,3-b]pyridin-5-ol is primarily localized on the chromene portion of the molecule, with significant contributions from the oxygen atom and adjacent carbon atoms [4] [11]. The LUMO is predominantly distributed over the pyridine ring system, particularly concentrated on the nitrogen atom and neighboring carbon centers [14] [16]. This spatial separation of frontier orbitals suggests an intramolecular charge transfer character, which is consistent with observed fluorescence properties in related derivatives [11].
The HOMO-LUMO energy gap typically ranges from 3.4 to 4.7 eV for various chromeno[2,3-b]pyridine derivatives, depending on substituent patterns and structural modifications [3] [4]. Electron-donating substituents generally increase HOMO energy levels while having minimal effect on LUMO energies, resulting in decreased energy gaps [11]. Conversely, electron-withdrawing groups lower both HOMO and LUMO energies but affect the LUMO more significantly, leading to reduced energy gaps [14].
Chemical hardness, calculated as half the difference between ionization potential and electron affinity, provides a measure of molecular stability and reactivity. Values typically range from 1.7 to 2.35 eV for chromeno[2,3-b]pyridine systems, indicating moderate chemical hardness [3]. The global softness, calculated as the reciprocal of chemical hardness, correlates with molecular polarizability and reaction kinetics [14].
Table 2: Frontier Molecular Orbital Energy Parameters
| Compound Series | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (eV) | Reference |
|---|---|---|---|---|---|
| CAPD derivatives | -5.8 to -6.2 | -2.1 to -2.5 | 3.7 to 3.9 | 1.85 to 1.95 | PMC9301726 |
| Chromeno[3,2-c]pyridine | -5.4 to -5.9 | -1.8 to -2.3 | 3.6 to 4.1 | 1.8 to 2.05 | PMC10178506 |
| Chromeno[4,3-b]pyridine | -5.6 to -6.0 | -2.0 to -2.4 | 3.6 to 4.0 | 1.8 to 2.0 | S1386142523001075 |
| General chromeno-pyridines | -5.2 to -6.1 | -1.7 to -2.6 | 3.5 to 4.4 | 1.75 to 2.2 | Multiple studies |
| Substituted derivatives | -5.0 to -6.3 | -1.6 to -2.7 | 3.4 to 4.7 | 1.7 to 2.35 | Literature survey |
Molecular docking investigations have established 5H-chromeno[2,3-b]pyridin-5-ol and its analogs as promising candidates for various therapeutic applications through their interactions with diverse biological targets. These computational studies provide mechanistic insights into binding modes, affinity patterns, and structure-activity relationships [17] [18] [19].
Neuroprotective applications have been explored through docking studies with acetylcholinesterase and butyrylcholinesterase enzymes. Binding energies typically range from -5.8 to -8.9 kcal/mol, with critical interactions occurring at the active site gorge [19] [20]. The compounds show preferential binding to acetylcholinesterase over butyrylcholinesterase, suggesting selective inhibition patterns [20]. Key amino acid interactions include Trp 86, Phe 338 for acetylcholinesterase and Trp 82, Phe 329 for butyrylcholinesterase [19].
Antibacterial activity has been investigated through molecular docking with DNA gyrase (PDB: 2XCT), revealing binding energies between -7.4 and -8.7 kcal/mol [2]. The chromeno[2,3-b]pyridine derivatives form stable complexes with the enzyme active site through hydrogen bonding with His 98 and Thr 99 residues [2]. These interactions correlate well with experimental antibacterial potency against both Gram-positive and Gram-negative bacterial strains [2] [12].
Antifungal properties have been explored through homology modeling and docking with succinic dehydrogenase, showing binding energies of -7.16 kcal/mol for the most active compound [18]. The binding pocket is constructed from amino acid residues including Pro-380, Thr-307, Leu-305, and His-406, forming stable interactions that correlate with experimental antifungal efficacy [18].
Table 3: Molecular Docking Results for Chromeno[2,3-b]pyridine Derivatives
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | H-bond Length (Å) | Activity Type | Reference |
|---|---|---|---|---|---|
| Farnesyl transferase (3E30) | -22.3 to -45.9 | Lys A164, Arg B202 | 2.35-3.47 | Anticancer | PMC3543391 |
| Arginine methyltransferase (3Q7E) | -5.1 to -23.1 | Lys 127, Arg 327 | 1.36-3.24 | Anticancer | PMC3543391 |
| DNA gyrase (2XCT) | -7.4 to -8.7 | His 98, Thr 99 | 2.8-3.2 | Antibacterial | pubmed/39313710 |
| Acetylcholinesterase | -6.2 to -8.9 | Trp 86, Phe 338 | 2.1-3.0 | Neuroprotective | S0167732223001678 |
| Butyrylcholinesterase | -5.8 to -7.4 | Trp 82, Phe 329 | 2.2-3.1 | Neuroprotective | S0167732223001678 |
| Succinic dehydrogenase | -7.16 | Pro 380, Thr 307 | 1.9-2.8 | Antifungal | pubmed/40143793 |
Quantitative Structure-Activity Relationship modeling has emerged as a powerful computational tool for predicting the biological activities of 5H-chromeno[2,3-b]pyridin-5-ol derivatives and guiding rational drug design efforts. These models establish mathematical relationships between molecular descriptors and biological activities, enabling the prediction of properties for novel compounds [21] [22] [23].
Electronic descriptors, particularly HOMO-LUMO energy gaps and dipole moments, demonstrate strong correlations with antimicrobial activities, achieving correlation coefficients (R²) between 0.75 and 0.89 [21] [24]. The energy gap serves as a critical parameter for predicting electron transfer capabilities and chemical reactivity patterns [7] [8]. Dipole moment values correlate with molecular polarity and membrane permeability, influencing bioavailability and cellular uptake [23].
Geometric descriptors including molecular volume and surface area show correlation coefficients ranging from 0.68 to 0.82 for anticancer activities [25] [23]. These parameters relate to molecular size constraints and binding pocket complementarity in target proteins [18] [22]. Topological indices, such as connectivity indices and path counts, provide information about molecular branching and structural complexity, showing correlations of 0.71 to 0.85 with neuroprotective activities [25].
Physicochemical descriptors encompass lipophilicity (LogP), polar surface area, and molecular weight parameters, demonstrating the highest correlations (R² = 0.79-0.91) with general bioactivity predictions [23] [26]. These descriptors are particularly valuable for predicting absorption, distribution, metabolism, and excretion properties [23]. Pharmacophoric descriptors, including hydrogen bond donor and acceptor counts, achieve correlations of 0.73 to 0.88 for target specificity predictions [21] [24].
Three-dimensional QSAR analysis using comparative molecular field analysis and comparative molecular similarity indices analysis provides spatial information about steric and electrostatic field contributions to biological activity [21] [23]. These models successfully predict structure-activity relationships and guide the design of more potent derivatives through systematic structural modifications [24].
Validation methodologies include cross-validation, external test sets, leave-one-out procedures, bootstrap methods, and k-fold cross-validation to ensure model reliability and predictive capability [21] [23] [24]. The models demonstrate excellent agreement between predicted and experimental activities, confirming their utility for virtual screening and lead optimization [23].
Table 4: Quantitative Structure-Activity Relationship Model Parameters
| Descriptor Type | Key Parameters | Correlation (R²) | Activity Prediction | Validation Method | Reference |
|---|---|---|---|---|---|
| Electronic | HOMO-LUMO gap, Dipole moment | 0.75-0.89 | Antimicrobial | Cross-validation | derpharmachemica/2016 |
| Geometric | Molecular volume, Surface area | 0.68-0.82 | Anticancer | External test set | S2772417424000827 |
| Topological | Connectivity indices, Path counts | 0.71-0.85 | Neuroprotective | Leave-one-out | PMC9040659 |
| Physicochemical | LogP, PSA, MW | 0.79-0.91 | General bioactivity | Bootstrap | Multiple sources |
| Pharmacophoric | H-bond donors/acceptors | 0.73-0.88 | Target specificity | 3-fold CV | Literature compilation |
Acute Toxic